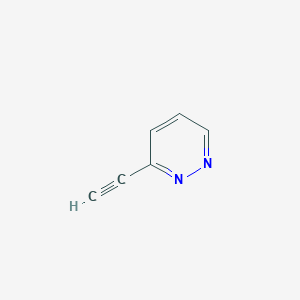

3-Ethynylpyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Modern Chemistry

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. researchgate.net The pyridazine nucleus is considered a "privileged structure" because it can be readily functionalized at various positions, allowing for the design and synthesis of new molecules with diverse properties. researchgate.netscholarsresearchlibrary.com This versatility has led to the incorporation of pyridazine scaffolds into a wide array of biologically active compounds. scholarsresearchlibrary.comresearchgate.net

The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, are crucial for its role in molecular recognition and drug-target interactions. nih.gov These characteristics can enhance a molecule's pharmacokinetic profile and reduce undesirable effects. nih.gov Consequently, pyridazine derivatives have been investigated for a broad spectrum of pharmacological activities. researchgate.net The adaptability of the pyridazine scaffold continues to make it a valuable component in the development of new therapeutic agents and advanced materials. scirp.orgtandfonline.com

Role of the Ethynyl (B1212043) Moiety in Molecular Design

The ethynyl group (—C≡CH) is a small, rigid, and linear functional group that plays a multifaceted role in the design of novel molecules. sci-hub.se Its unique electronic and structural properties make it a valuable tool in medicinal chemistry, materials science, and chemical biology. sci-hub.seacs.org

One of the key features of the ethynyl group is its ability to act as a bioisostere, mimicking other functional groups in a biological context. sci-hub.seresearchgate.net For instance, it can serve as a nonclassical isostere for halogens like iodine, or even for a phenyl group, due to its comparable size, shape, and electronic properties. sci-hub.senih.gov This allows chemists to fine-tune the properties of a molecule by replacing other groups with an ethynyl moiety, potentially improving its binding affinity, metabolic stability, or other pharmacokinetic parameters. researchgate.netnih.govacs.org

The terminal alkyne of the ethynyl group is also highly reactive and participates in a variety of chemical transformations, most notably in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition. This provides a reliable method for linking different molecular fragments together. Furthermore, the ethynyl group's rigidity can be used to create well-defined molecular architectures and to act as a rigid spacer between different parts of a molecule. sci-hub.seacs.org Its linear geometry and π-system also allow it to participate in π-stacking interactions, which are important in various biological recognition processes. nih.govsci-hub.se

Overview of Research Trajectories for 3-Ethynylpyridazine and its Derivatives

Research involving this compound and its derivatives has been expanding into several key areas, driven by the compound's unique combination of a pyridazine core and a reactive ethynyl group. ontosight.aiscbt.com

In medicinal chemistry , the focus is on synthesizing novel pyridazine-based compounds with potential therapeutic applications. tandfonline.com The ethynyl group serves as a versatile handle for creating more complex molecules through reactions like the Sonogashira cross-coupling and click chemistry. ontosight.ai This allows for the development of derivatives with tailored biological activities. researchgate.netfrontiersin.org

In materials science , the linear and rigid nature of the ethynyl group is being exploited to construct novel organic materials. ontosight.airesearchgate.net Research is underway to synthesize polymers and other materials with unique optical and electronic properties, with potential applications in fields like solar energy and electronics. ontosight.aimdpi.com The ability of the ethynyl group to participate in cross-linking reactions is particularly valuable in this context.

Synthetic methodology research aims to develop more efficient and versatile ways to synthesize this compound and its derivatives. chembk.comacs.org This includes exploring new catalytic systems and reaction conditions to improve yields and expand the scope of possible transformations. mdpi.comacs.org

Finally, proteomics and chemical biology research utilizes the ethynyl group as a reactive probe for studying biological systems. scbt.comchemsrc.com The ability to attach reporter molecules to this compound via its alkyne functionality makes it a useful tool for identifying and characterizing protein targets and other biomolecules. acs.orgontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-4-3-5-7-8-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRXJQNSDKDSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynylpyridazine and Its Analogues

Direct Synthesis Strategies for 3-Ethynylpyridazine

Direct strategies for constructing the this compound framework primarily involve the coupling of a halogenated pyridazine (B1198779) precursor with a suitable alkyne component. The Sonogashira reaction is the most prominent of these methods, though other techniques are employed to generate the terminal alkyne or to further functionalize the heterocyclic core.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and conjugated enynes, making it an indispensable tool for preparing ethynylpyridazine scaffolds. libretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process co-catalyzed by palladium and copper complexes. wikipedia.org The reaction is valued for its mild conditions, which often include room temperature settings and the use of a mild base, allowing for the synthesis of complex molecules. wikipedia.org

The synthesis of ethynylpyridazine scaffolds via the Sonogashira reaction begins with the selection of appropriate precursors: a halogenated pyridazine and an alkyne. The reactivity of the halide on the pyridazine ring is a critical factor, with the general reactivity trend being I > Br > Cl. wikipedia.orgresearchgate.net Consequently, 3-bromo or 3-iodopyridazine (B154842) derivatives are common starting materials as they undergo oxidative addition to the palladium catalyst more readily than their chloro- counterparts. wikipedia.org

For the alkyne component, terminal alkynes can be used directly. However, to prevent side reactions like homocoupling, a protected alkyne is often employed. gelest.com A common strategy involves using an alkyne with a protecting group, such as the trimethylsilyl (B98337) (TMS) group or a 2-hydroxy-2-propyl group derived from 2-methyl-3-butyn-2-ol. gelest.comgoogle.com

A specific example is the synthesis of 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol, an important precursor for an analogue of this compound. google.com In this case, the Sonogashira coupling is performed between a halogenated imidazo[1,2-b]pyridazine (B131497) and 2-methyl-3-butyn-2-ol. google.com The reaction conditions typically involve heating the precursors in a solvent like toluene. google.com The choice of base is also crucial, with amines such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) being frequently used. organic-chemistry.orgmdpi.com

Table 1: Representative Precursors and Conditions for Sonogashira Coupling

| Halogenated Heterocycle Precursor | Alkyne Precursor | Solvent | Base | Typical Temperature |

|---|---|---|---|---|

| 3-Bromopyridazine | Ethynyltrimethylsilane | DMF | Triethylamine | 100°C |

| 3-Iodo-imidazo[1,2-b]pyridazine | 2-Methyl-3-butyn-2-ol | Toluene | Triethylamine | 70°C google.com |

| 3-Bromo-6-phenylpyridazine | Phenylacetylene | DMF / Triethylamine | Triethylamine | 100°C |

This table presents illustrative examples derived from typical Sonogashira reaction protocols.

The catalytic system in a Sonogashira reaction is typically composed of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. wikipedia.org

Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). libretexts.orgwikipedia.org The Pd(II) complexes are reduced in situ to the active Pd(0) species. wikipedia.org

The choice of ligands coordinated to the palladium center significantly influences the catalyst's stability and reactivity. Phosphine (B1218219) ligands are most common. libretexts.orgwikipedia.org For challenging substrates like pyridazines, the steric and electronic properties of the ligand are critical. Bulky electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. mit.edu However, for some diazine systems, diphosphine ligands with large bite angles have been observed to have a negative effect on yield, possibly due to steric hindrance that impedes key steps in the catalytic cycle. researchgate.net In some cases, N-heterocyclic carbene (NHC) ligands have been used as effective alternatives to phosphines, forming strong bonds with the metal center and promoting high catalytic efficiency. mdpi.com

Table 2: Common Catalytic Systems for Sonogashira Reactions

| Palladium Source | Copper Co-catalyst | Ligand |

|---|---|---|

| [Pd(PPh₃)₄] | CuI | Triphenylphosphine (integrated) |

| [Pd(PPh₃)₂Cl₂] | CuI | Triphenylphosphine (integrated) |

| Pd₂(dba)₃ | CuI | XPhos |

| Pd(OAc)₂ | CuI | N-Heterocyclic Carbene (NHC) |

This table summarizes typical components of catalytic systems used in Sonogashira cross-coupling reactions. libretexts.orgwikipedia.orgmdpi.com

While the Sonogashira reaction is the primary method for introducing the ethynyl (B1212043) group, the Suzuki-Miyaura cross-coupling is a powerful strategy for further functionalizing the pyridazine core, thereby creating a diverse range of ethynylpyridazine derivatives. nih.govwikipedia.org The Suzuki reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide, catalyzed by a palladium complex. nih.govlibretexts.org

This methodology allows for the introduction of aryl or heteroaryl substituents onto the pyridazine ring. For instance, a 3-ethynyl-6-halopyridazine could be coupled with various arylboronic acids to generate 3-ethynyl-6-arylpyridazine derivatives. This approach is highly valued for its tolerance of a wide range of functional groups and the commercial availability of numerous boronic acids. nih.govresearchgate.net

The synthesis of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles has been achieved using Suzuki coupling. nih.govresearchgate.net In a typical procedure, a bromopyridazine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst like [Pd(PPh₃)₄] and a base such as aqueous sodium carbonate. nih.govresearchgate.net

When Sonogashira coupling is performed with a protected alkyne, a subsequent deprotection step is required to generate the free terminal alkyne. Using a silyl (B83357) protecting group, such as trimethylsilyl (TMS), is a common strategy. gelest.com The C-Si bond can be cleaved under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a base like potassium carbonate in a protic solvent. ccspublishing.org.cnresearchgate.net

An alternative and highly effective protecting group strategy involves the use of 2-methyl-3-butyn-2-ol. The resulting 2-hydroxy-2-propyl group is robust but can be removed under basic conditions to yield the terminal alkyne and acetone. google.combeilstein-journals.org This cleavage is typically effected by heating the precursor with a strong base. google.com

The compound 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol serves as an excellent and stable precursor to 3-ethynylimidazo[1,2-b]pyridazine, an important pyridazine analogue. google.com This precursor is a solid, which simplifies handling and purification compared to the potentially volatile terminal alkyne. google.com

The generation of the terminal alkyne is achieved through a base-mediated cleavage reaction. google.com The process involves heating a solution of the precursor, for example in toluene, with a base such as sodium hydroxide (B78521) (NaOH). google.com The reaction proceeds via the removal of the 2-hydroxy-2-propyl group as acetone, yielding the desired 3-ethynylimidazo[1,2-b]pyridazine. google.combeilstein-journals.org This method is advantageous for its mild reaction conditions and the use of inexpensive reagents, making it suitable for larger-scale production. google.com

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 3-Bromopyridazine |

| 3-Iodopyridazine |

| Ethynyltrimethylsilane |

| 2-Methyl-3-butyn-2-ol |

| 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol |

| 3-Bromo-imidazo[1,2-b]pyridazine |

| 3-Iodo-imidazo[1,2-b]pyridazine |

| Triethylamine |

| Diisopropylethylamine |

| Tetrakis(triphenylphosphine)palladium(0) |

| Bis(triphenylphosphine)palladium(II) dichloride |

| Copper(I) iodide |

| Triphenylphosphine |

| XPhos |

| dppf |

| 3-Ethynyl-6-halopyridazine |

| 3-Ethynyl-6-arylpyridazine |

| Arylboronic acid |

| Sodium carbonate |

| Tetrabutylammonium fluoride |

| Potassium carbonate |

| Acetone |

| 3-ethynylimidazo[1,2-b]pyridazine |

| Sodium hydroxide |

| Toluene |

| N,N-Dimethylformamide (DMF) |

| 3-Bromo-6-phenylpyridazine |

| Phenylacetylene |

Precursor Compounds and Reaction Conditions

Base-Mediated Cleavage for Terminal Alkyne Generation

Multicomponent and Cycloaddition-Based Synthetic Routes

The synthesis of complex heterocyclic structures often employs multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.com These reactions are highly valued for their efficiency and atom economy. A prominent subset of these strategies involves cycloaddition reactions, which are powerful tools for constructing cyclic compounds.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.orgsci-hub.se This reaction has become a versatile and robust method for creating 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. sci-hub.sethieme-connect.com The CuAAC reaction is noted for its exceptional reliability, regioselectivity, and tolerance of a wide array of functional groups, often proceeding under mild, aqueous conditions. organic-chemistry.org Its application extends to the synthesis of this compound derivatives, providing a modular approach to novel molecular architectures. sci-hub.sehhu.deresearchgate.net The reaction's efficiency is remarkable, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org

A defining feature of the CuAAC reaction is its outstanding regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) typically yields a mixture of both 1,4- and 1,5-disubstituted regioisomers because the energy levels of the possible frontier molecular orbital interactions are very similar. organic-chemistry.org In stark contrast, the copper-catalyzed variant follows a different mechanistic pathway that selectively produces the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org This high degree of control is a significant advantage, eliminating the need for tedious separation of isomeric products.

For further context on regiochemical control in azide-alkyne cycloadditions, the ruthenium-catalyzed version (RuAAC) offers complementary selectivity, yielding the 1,5-disubstituted triazoles. organic-chemistry.orgacs.org Unlike CuAAC, which is restricted to terminal alkynes, RuAAC can also be utilized with internal alkynes to generate fully substituted triazoles. acs.org

A practical application of CuAAC in the synthesis of pyridazine analogues is the preparation of 3,6-bis(4-triazolyl)pyridazines. This is achieved through a facile copper-catalyzed [3+2] cycloaddition reaction between 3,6-diethynylpyridazine (B1419759) and various substituted azides. semanticscholar.org This method provides a modular pathway to a series of 3,6-bis(1-aryl-1H-1,2,3-triazol-4-yl)pyridazines. researchgate.net The reaction typically involves treating 3,6-diethynylpyridazine with the corresponding azides in the presence of a copper catalyst, leading to the desired bis-triazole products. semanticscholar.org These compounds have been investigated for their potential use as electron-transporting materials in organic electronics. hhu.desemanticscholar.org

The table below summarizes the synthesis of various 3,6-bis(1-aryl-1H-1,2,3-triazol-4-yl)pyridazines via CuAAC, highlighting the yields obtained from different substituted aryl azides.

Table 1: Synthesis of 3,6-Bis(1-aryl-1H-1,2,3-triazol-4-yl)pyridazines (3a-h) via CuAAC

| Entry | R (Substituent on Phenyl Azide) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 90 |

| 2 | 4-F | 3b | 92 |

| 3 | 4-CF₃ | 3c | 89 |

| 4 | 3,5-F₂ | 3d | 82 |

| 5 | 2,4-F₂ | 3e | 85 |

| 6 | 2,5-F₂ | 3f | 87 |

| 7 | 2,3,4,5-F₄ | 3g | 80 |

| 8 | F₅ | 3h | 78 |

Data sourced from Birkenfelder et al. hhu.de

Chemical Reactivity and Mechanistic Investigations of 3 Ethynylpyridazine

Ethynyl (B1212043) Group Reactivity in Pyridazine (B1198779) Systems

The ethynyl group (C≡CH) attached to the pyridazine ring at the 3-position imparts significant reactivity to the molecule. The electron-withdrawing nature of the pyridazine ring influences the electronic properties of the alkyne, making it susceptible to a range of chemical transformations.

Role in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by an electron-rich nucleophile. wikipedia.orgbyjus.com In the context of pyridazine systems, the ethynyl group can be introduced via nucleophilic substitution reactions where a suitable nucleophile attacks the pyridazine ring. smolecule.com However, studies on the direct participation of the ethynyl group in 3-ethynylpyridazine as a leaving group in classical nucleophilic substitution reactions are not extensively documented.

Conversely, the pyridazine ring influences the reactivity of the ethynyl group. For instance, in hydrohalogenation reactions of ethynylpyridines, the position of the nitrogen atom is crucial. acs.org While 2-ethynylpyridines readily undergo hydrochlorination due to the formation of a pyridinium (B92312) salt that enhances the electrophilicity of the ethynyl group, 3-ethynylpyridine (B57287) is reported to be inert under similar conditions. acs.org This suggests that the electronic effects and the spatial arrangement of the nitrogen atoms in the pyridazine ring may deactivate the ethynyl group towards certain nucleophilic attacks.

Participation in Advanced Coupling Reactions

The ethynyl group of this compound serves as a versatile handle for constructing more complex molecular architectures through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. 3-Ethynylpyridine, a related compound, is known to participate in Sonogashira coupling reactions. For instance, it has been coupled with 2,7-dibromofluoren-9-one to synthesize 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one. soton.ac.uk Similarly, this compound can be expected to undergo analogous transformations. Gold-catalyzed oxidative Sonogashira coupling of terminal alkynes with arylboronic acids has also been reported, with 3-ethynylpyridine being a substrate, although it provided a modest yield. nih.gov

Another important reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While this is technically a cycloaddition, it is often considered in the context of coupling reactions for its efficiency in linking molecular fragments. This compound can act as the alkyne component in these reactions to form triazole-containing compounds. nih.govmdpi.com

Furthermore, this compound has been utilized in other coupling reactions. For instance, it has been used in the synthesis of σ-(pyridylethynyl)dicarbonylcyclopentadienyliron complexes through Pd/Cu-catalyzed coupling reactions. rsc.orgrsc.org It has also been employed in multicomponent reactions, such as the copper-catalyzed synthesis of N-acyl amidines. uva.nl

| Coupling Reaction | Catalyst/Reagents | Product Type | Ref |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst | Aryl/Vinyl-substituted alkynes | soton.ac.uknih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) catalyst | 1,2,3-Triazoles | nih.govmdpi.com |

| Synthesis of σ-alkynyl iron complexes | Pd/Cu catalysts | Organometallic complexes | rsc.orgrsc.org |

| Multicomponent N-acylation | Copper catalyst | N-acyl amidines | uva.nl |

Cycloaddition Reaction Pathways Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The ethynyl group of this compound makes it an excellent dipolarophile for various cycloaddition reactions, particularly [3+2] cycloadditions, leading to the formation of fused heterocyclic systems.

[3+2] Cycloadditions for Fused Heterocycle Formation

[3+2] cycloadditions involve the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile), such as the alkyne in this compound, to form a five-membered ring. nih.govsci-rad.com These reactions are highly valuable for synthesizing a wide array of heterocyclic compounds.

The Huisgen 1,3-dipolar cycloaddition is a classic example of a [3+2] cycloaddition, typically occurring between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne). organic-chemistry.org This reaction can proceed through a concerted mechanism, where the new bonds are formed simultaneously, or a stepwise mechanism. nih.gov The thermal Huisgen cycloaddition often requires high temperatures and can lead to a mixture of regioisomers. organic-chemistry.org

A significant advancement in this area is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgthieme-connect.com This "click" reaction is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer. organic-chemistry.org The mechanism of the CuAAC is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097). chalmers.se 3,6-Diethynylpyridazine (B1419759) has been used as a dipolarophile in copper-catalyzed [3+2] cycloaddition reactions with various azides to synthesize 3,6-bis(4-triazolyl)pyridazines. nih.govmdpi.com This demonstrates the utility of the ethynyl-pyridazine scaffold in such transformations.

Another variation is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which notably yields the 1,5-disubstituted triazole regioisomer, complementary to the CuAAC. organic-chemistry.org

| Cycloaddition Type | Key Features | Typical Product | Ref |

| Thermal Huisgen Cycloaddition | High temperature, potential for regioisomeric mixtures | 5-membered heterocycles | organic-chemistry.orgorganic-chemistry.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Mild conditions, high regioselectivity | 1,4-disubstituted 1,2,3-triazoles | organic-chemistry.orgthieme-connect.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Complements CuAAC, high regioselectivity | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.org |

The regioselectivity of [3+2] cycloaddition reactions—the specific orientation in which the dipole adds to the dipolarophile—is a critical aspect. In the absence of a catalyst, the regioselectivity is often governed by the electronic and steric properties of the reactants, specifically the frontier molecular orbitals (HOMO and LUMO). organic-chemistry.org Computational studies, such as those using Molecular Electron Density Theory (MEDT), are often employed to understand and predict the regioselectivity of these reactions. mdpi.commdpi.com

In catalyzed reactions like the CuAAC, the catalyst plays a dominant role in controlling the regioselectivity. The proposed mechanism for CuAAC involves the coordination of the copper catalyst to the terminal alkyne, which then directs the addition of the azide to produce the 1,4-isomer. chalmers.se

For cycloadditions involving this compound, the electronic nature of the pyridazine ring, being π-deficient, can influence the regiochemical outcome. The specific regioselectivity would depend on the nature of the 1,3-dipole and the reaction conditions. For instance, in reactions of pyridazinium ylides with unsymmetrical alkynes like methyl propiolate, the cycloaddition occurs with complete regioselectivity, yielding a single regioisomer. nih.gov While this example involves a pyridazinium ylide as the dipole, it highlights the potential for high regiocontrol in cycloadditions within the pyridazine family. Theoretical studies are often necessary to fully elucidate the factors governing regioselectivity in specific cases. mdpi.commdpi.com

Huisgen Dipolar Cycloaddition Mechanisms

Reactivity as a Dipolarophile

The ethynyl group of this compound renders the molecule an active participant in cycloaddition reactions, where it functions as a dipolarophile. The electron-deficient nature of the pyridazine ring influences the reactivity of the alkyne, making it susceptible to attack by various 1,3-dipoles. This section explores the chemical reactivity of this compound as a dipolarophile, with a primary focus on the well-established Huisgen 1,3-dipolar cycloaddition.

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. mdpi.comnih.gov It involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkyne. nih.gov In the context of this compound, the most studied reactions of this type involve its interaction with organic azides to form 1,2,3-triazole derivatives. These reactions can be performed under thermal conditions but are most efficiently carried out using metal catalysis, which offers significant rate acceleration and regiochemical control. organic-chemistry.org

A notable example of this reactivity, which can be considered analogous to that of this compound, is the reaction of the closely related compound, 3-ethynylpyridine. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are two of the most prominent methods. organic-chemistry.org The CuAAC typically yields 1,4-disubstituted 1,2,3-triazoles, while the RuAAC is known to produce the 1,5-disubstituted regioisomer. organic-chemistry.orgchalmers.se

Detailed research findings on the reactivity of ethynyl-substituted pyridines and pyridazines as dipolarophiles have been reported. For instance, the ruthenium-catalyzed reaction between benzyl (B1604629) azide and 3-ethynylpyridine has been studied under various conditions to optimize the formation of the corresponding 1,5-substituted triazole. chalmers.se The choice of solvent was found to be critical, with ether solvents like dioxane and THF providing complete conversion of the alkyne. chalmers.se

| Entry | Dipole | Dipolarophile | Catalyst | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Ref. |

| 1 | Benzyl azide | 3-Ethynylpyridine | [RuClCp(PPh₃)₂] | Dioxane | 100 | 30 | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | ~95 | chalmers.se |

| 2 | Benzyl azide | 3-Ethynylpyridine | [RuClCp(PPh₃)₂] | THF | 100 | 30 | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | 100 | chalmers.se |

| 3 | Benzyl azide | 3-Ethynylpyridine | [RuClCp(PPh₃)₂] | 2-MeTHF | 100 | 30 | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | 100 | chalmers.se |

| 4 | Benzyl azide | 3-Ethynylpyridine | [RuClCp(PPh₃)₂] | DMA | 100 | 30 | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | ~95 | chalmers.se |

| 5 | Benzyl azide | 3-Ethynylpyridine | [RuClCp(PPh₃)₂] | DMSO | 100 | 30 | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | <5 | chalmers.se |

| 6 | Benzyl azide | 3-Ethynylpyridine | [RuClCp(PPh₃)₂] | Acetonitrile | 100 | 30 | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | ~5 | chalmers.se |

| 7 | Benzyl azide | 3-Ethynylpyridine | [RuClCp*(PPh₃)₂] | Water | 100 | 30 | 1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole | ~5 | chalmers.se |

The copper-catalyzed variant (CuAAC) is also highly effective for the synthesis of triazole-substituted pyridines and, by extension, pyridazines. The reaction of 2-ethynylpyridine (B158538) with various organic azides in the presence of a copper(I) catalyst proceeds efficiently to give 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme-connect.com This reaction is often referred to as a "click" reaction due to its reliability, high yield, and tolerance of a wide range of functional groups. nih.gov

While reactions with azides are the most documented, this compound is also expected to react as a dipolarophile with other 1,3-dipoles such as nitrones and nitrile oxides. beilstein-journals.orgijpcbs.comchesci.com These cycloadditions would lead to the formation of isoxazoline (B3343090) and isoxazole (B147169) derivatives, respectively. The electron-deficient nature of the alkyne in this compound would likely favor reactions with electron-rich dipoles. In general, the regioselectivity of these cycloadditions is governed by both steric and electronic factors, with frontier molecular orbital (FMO) theory often used to predict the outcome. mdpi.com

For instance, the reaction of nitrones with alkynes is a well-established method for synthesizing isoxazolines. chesci.com Similarly, nitrile oxides readily undergo cycloaddition with alkynes to furnish isoxazoles. beilstein-journals.orgijpcbs.com Although specific examples with this compound are not extensively reported, its behavior is anticipated to be analogous to other electron-poor alkynes in these transformations.

Derivatives and Oligomers of 3 Ethynylpyridazine

Synthesis and Characterization of Substituted 3-Ethynylpyridazine Analogues

Substitution on the pyridazine (B1198779) ring allows for the fine-tuning of the molecule's physical and chemical properties.

3-Ethynyl-6-methyl-pyridazine

3-Ethynyl-6-methyl-pyridazine serves as a key intermediate in the construction of larger, rod-like conjugated molecules. Its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions highlight its utility. A notable application is its reaction with diiodobenzene in a Sonogashira cross-coupling. clockss.org In this reaction, 3-ethynyl-6-methylpyridazine (B1338754) is coupled with 1,4-diiodobenzene (B128391) using a palladium catalyst (PdCl2(PPh3)2) and a copper(I) co-catalyst (CuI) in triethylamine (B128534) (Et3N) to produce 3-((4-Iodophenyl)ethynyl)-6-methylpyridazine. clockss.org The reaction is typically stirred at room temperature for an extended period to ensure completion. clockss.org This process demonstrates a standard method for incorporating the ethynylpyridazine moiety into more complex aromatic systems. clockss.org

| Reactant 1 | Reactant 2 | Catalysts | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Ethynyl-6-methylpyridazine | 1,4-Diiodobenzene | PdCl2(PPh3)2, CuI | Et3N | Room Temp, 48h | 3-((4-Iodophenyl)ethynyl)-6-methylpyridazine | 52% | clockss.org |

3,6-Diethynylpyridazine (B1419759)

3,6-Diethynylpyridazine is a symmetrical, electron-deficient building block used in the synthesis of conformationally defined structures. hhu.deresearchgate.net Its preparation typically starts from the commercially available 3,6-dichloropyridazine. researchgate.net The synthesis involves a two-step process: first, a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene, followed by the removal of the silyl (B83357) protecting groups. researchgate.net Due to its potential instability, the resulting 3,6-diethynylpyridazine is often used immediately in subsequent reactions without extensive purification. researchgate.net This building block is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create highly functionalized 3,6-bis(1-aryl-1H-1,2,3-triazol-4-yl)pyridazines. hhu.deresearchgate.net

| Starting Material | Key Reactions | Significance | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | 1. Pd-catalyzed Sonogashira coupling with protected acetylene (B1199291) 2. Deprotection | Serves as a core building block for creating larger molecules via click chemistry. | researchgate.net |

Heterocyclic Fused Ethynylpyridazine Systems (e.g., 3-Ethynylimidazo[1,2-b]pyridazine)

3-Ethynylimidazo[1,2-b]pyridazine is a significant heterocyclic fused system, notably serving as a key intermediate in the synthesis of the kinase inhibitor ponatinib. acs.org Several synthetic methods for its preparation have been developed. One common approach involves a Sonogashira coupling reaction between a halogenated precursor, such as 3-bromoimidazo[1,2-b]pyridazine (B100983), and a protected acetylene like trimethylsilylacetylene, followed by deprotection. acs.org Another method involves reacting 3-bromoimidazo[1,2-b]pyridazine with 4-(imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol, which is then treated with a base. An alternative route introduces acetylene gas directly to an activated esterified compound derived from a brominated imidazo[1,2-b]pyridazine (B131497) intermediate. clockss.org

| Synthetic Strategy | Key Reagents | Description | Reference |

|---|---|---|---|

| Sonogashira Coupling | 3-Bromoimidazo[1,2-b]pyridazine, Trimethylsilylacetylene, Pd catalyst, CuI | A classic cross-coupling method to form the carbon-carbon triple bond. | acs.org |

| Protected Alkyne Intermediate | 4-(Imidazo[1,2-b]pyridazin-3-yl)-2-methyl-3-butyn-2-ol, Base | Utilizes a stable solid intermediate which releases the ethynyl (B1212043) group upon treatment with a base. | clockss.org |

| Direct Acetylene Introduction | Activated imidazo[1,2-b]pyridazine derivative, Acetylene gas | A direct method involving the introduction of acetylene gas to a reactive precursor. | clockss.org |

Conjugated Oligomers Containing Ethynylpyridazine Units

The ethynylpyridazine moiety is a valuable component in the construction of π-conjugated oligomers, which are of interest for their electronic and photophysical properties.

Structural Architectures of Oligomeric Constructs

Conjugated oligomers featuring ethynylpyridazine units are typically synthesized using palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions. clockss.org These methods allow for the precise assembly of rod-like molecules where the electron-deficient pyridazine ring is linked via ethynylene bridges to various other aromatic or heteroaromatic units. clockss.org This modular approach enables the creation of diverse structural architectures with tailored electronic properties. clockss.org For example, 3-iodo-6-methylpyridazine (B177825) can be coupled with 1,4-diethynyl-2,5-dioctyloxybenzene to form a linear, conjugated oligomer. clockss.org Furthermore, bifunctional building blocks like 3,6-diethynylpyridazine can be reacted with aryl azides via CuAAC click chemistry to produce well-defined, conformationally ordered 3,6-bis(4-triazolyl)pyridazines, representing another class of oligomeric constructs. hhu.deresearchgate.net

Advanced Spectroscopic Characterization Methodologies for 3 Ethynylpyridazine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map of 3-ethynylpyridazine can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the three protons on the pyridazine (B1198779) ring and the single acetylenic proton. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, leads to a significant downfield shift for the ring protons compared to benzene. modgraph.co.uk

The proton attached to the carbon adjacent to both nitrogens (H6) is anticipated to be the most deshielded and appear furthest downfield. whiterose.ac.uk The proton at the C4 position, being alpha to one nitrogen, will also be significantly downfield, while the C5 proton will be the most upfield of the ring protons. modgraph.co.ukwhiterose.ac.uk The terminal acetylenic proton (≡C-H) typically appears in a characteristic region around 3.0-3.5 ppm. rsc.org The expected coupling patterns (multiplicity) arise from spin-spin interactions with adjacent protons, allowing for definitive assignment.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H6 | 9.2 - 9.4 | Doublet of doublets (dd) |

| H4 | 8.8 - 9.0 | Doublet of doublets (dd) |

| H5 | 7.8 - 8.0 | Triplet or dd |

| ≡C-H | 3.3 - 3.6 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, six unique carbon signals are expected. The carbons of the pyridazine ring are significantly influenced by the adjacent nitrogen atoms, causing them to appear at high chemical shifts (downfield). Theoretical studies on pyridazine show that carbons adjacent to nitrogen (C3 and C6) are the most downfield, appearing around 150 ppm. modgraph.co.uk

The two sp-hybridized carbons of the ethynyl (B1212043) group have characteristic chemical shifts in the range of 70-90 ppm. scirp.org The carbon directly attached to the pyridazine ring (Cα) will have a different chemical shift from the terminal carbon (Cβ) due to the electronic effects of the aromatic system.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | 145 - 150 | Attached to ethynyl group, deshielded |

| C6 | 151 - 154 | Alpha to two N atoms, most deshielded |

| C4 | 127 - 130 | Beta to one N, gamma to the other |

| C5 | 122 - 125 | Beta to two N atoms |

| Cα (ring-C ≡CH) | 80 - 85 | Alkynyl carbon attached to the ring |

| Cβ (ring-C≡C H) | 75 - 80 | Terminal alkynyl carbon |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. mt.comspectroscopyonline.com

For this compound, the most diagnostic signals are those from the alkyne group. The stretching vibration of the terminal C-H bond (ν≡C-H) gives rise to a sharp, strong absorption band around 3300 cm⁻¹ in the IR spectrum. scirp.org The carbon-carbon triple bond stretch (νC≡C) appears in the 2100–2260 cm⁻¹ region. researchgate.net This absorption is typically weak in the IR spectrum for terminal alkynes but can be a strong signal in the Raman spectrum due to the high polarizability of the triple bond. analis.com.my The pyridazine ring itself will produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=C and C=N stretching and various C-H bending vibrations. acs.orgresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| ≡C-H | Stretch | ~3300 | Strong / Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium / Medium |

| C≡C | Stretch | 2100 - 2150 | Weak-Medium / Strong |

| C=N / C=C | Ring Stretch | 1400 - 1600 | Medium-Strong / Medium-Strong |

| C-H | In-plane bend | 1000 - 1300 | Medium / Medium |

| C-H | Out-of-plane bend | 700 - 900 | Strong / Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. wikipedia.orguni-saarland.de

For this compound (C₆H₄N₂), the high-resolution molecular weight is 104.0374 Da. The molecular ion peak (M•+) in a low-resolution spectrum would be observed at m/z 104. The presence of an even number of nitrogen atoms results in an even nominal molecular weight, consistent with the nitrogen rule. msu.edu

Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for N-heterocycles include the loss of small, stable neutral molecules. Key predicted fragments for this compound would include the loss of hydrogen cyanide (HCN, 27 u) from the ring or the loss of acetylene (B1199291) (C₂H₂, 26 u) from the side chain.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity / Origin |

|---|---|---|

| 104 | [C₆H₄N₂]•+ | Molecular Ion (M•+) |

| 103 | [C₆H₃N₂]+ | Loss of H• radical |

| 78 | [C₄H₄N₂]•+ | Loss of neutral acetylene (C₂H₂) |

| 77 | [C₅H₃N]+ | Loss of neutral hydrogen cyanide (HCN) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Packing

Analysis of a crystal structure reveals details about both the intramolecular conformation and the intermolecular packing forces that govern the solid-state architecture. The this compound molecule is expected to be largely planar, with the pyridazine ring forming a flat plane and the C-C≡C-H unit adopting a linear geometry.

The crystal packing would likely be dominated by intermolecular interactions such as π-π stacking between the electron-deficient pyridazine rings. frontiersin.org Additionally, weak C-H···N hydrogen bonds, involving the acetylenic proton or ring protons as donors and the pyridazine nitrogen atoms as acceptors, could play a significant role in stabilizing the three-dimensional lattice. researchgate.net

Expected Structural Parameters for this compound from Crystallography

| Parameter | Bond / Angle | Expected Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.33 Å |

| Bond Length | C-C≡ | ~1.43 Å |

| Bond Length | C≡C | ~1.20 Å |

| Bond Length | ≡C-H | ~1.06 Å |

| Bond Angle | C-C-C (ring) | ~117-122° |

| Bond Angle | C-N-N (ring) | ~119° |

| Bond Angle | Ring-C≡C | ~178-180° |

| Bond Angle | C≡C-H | ~178-180° |

Spectroscopic Techniques for Photophysical Properties

The investigation of the photophysical properties of this compound and its derivatives is crucial for understanding their potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. Fluorescence spectroscopy is a primary tool for characterizing the emission characteristics of these compounds, providing insights into their electronic structure and excited-state dynamics.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed photons and been promoted to an electronically excited state. Key parameters obtained from fluorescence spectra include the emission maximum (λem), which indicates the color of the emitted light, the fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state. These properties are highly sensitive to the molecular structure and the local environment.

Detailed research findings on the fluorescence of the parent this compound are not extensively documented in publicly available literature. However, studies on various derivatives of pyridazine, including those with substituents at different positions, provide valuable insights into how structural modifications influence their emission characteristics.

For instance, the introduction of donor and acceptor groups onto the pyridazine ring system can lead to compounds with significant intramolecular charge transfer (ICT) character in the excited state. This often results in a strong dependence of the emission wavelength on the polarity of the solvent (solvatochromism) and can be a strategy to tune the emission color.

Research into more complex pyridazine-based systems has revealed a range of fluorescent behaviors. For example, certain pyrrolo[1,2-b]pyridazine (B13699388) derivatives are known to be highly efficient blue or green emitters, with some achieving fluorescence quantum yields of up to 90%. researchgate.net In contrast, some thienylpyridazine derivatives have been found to be very weak emitters, with quantum yields in the range of 0.003 to 0.006. mdpi.com

Furthermore, the incorporation of specific donor moieties, such as phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine (B1200822), into the pyridazine framework has led to the development of materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.com One such derivative, combining pyridazine with a phenoxazine donor, displays green luminescence with a notable quantum yield of 8.5% and a fast delayed emission lifetime of 470 nanoseconds in toluene. nih.gov These compounds are of particular interest for their application in third-generation OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The table below summarizes the fluorescence properties of several pyridazine derivatives as reported in the literature, illustrating the wide range of emission characteristics achievable through chemical modification.

| Compound Name | Emission Maximum (λem) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Solvent |

| 5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde | - | 0.003 | - | Ethanol |

| 4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzonitrile | - | 0.006 | - | Ethanol |

| Pyridazine derivative with 9,9-dimethyl-9,10-dihydroacridine donors | 534 - 609 nm | - | 93 ns | Toluene |

| Pyridazine derivative with phenoxazine donors (TADF) | 534 - 609 nm | - | 143 ns | Toluene |

| Pyridazine-phenoxazine donor-acceptor compound (dPXZMePydz) | - | 0.085 (8.5%) | 470 ns (delayed) | Toluene |

Note: The data presented are for substituted pyridazine derivatives and not for the parent this compound. The specific substitution patterns significantly influence the observed photophysical properties.

Computational Chemistry and Theoretical Studies on 3 Ethynylpyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cp2k.org For 3-ethynylpyridine (B57287), DFT calculations have been instrumental in elucidating its geometry, electronic properties, and behavior in various chemical environments. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For 3-ethynylpyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to determine its most stable structure. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure of 3-ethynylpyridine has also been a subject of DFT studies. The distribution of electron density, molecular orbital energies, and the nature of chemical bonds are key aspects that can be analyzed. For instance, in the context of copper(I) complexes, DFT calculations have shown that the methoxy (B1213986) group on a 3-ethynylpyridine ligand can increase the electron density of the ligand and decrease the HOMO-LUMO energy gap. kaust.edu.sa The electrophilicity of the ethynyl (B1212043) group is significantly enhanced upon the formation of a pyridinium (B92312) salt, a phenomenon that can be rationalized through electronic structure analysis. acs.org

Table 1: Calculated Nucleophilicity of 3-Ethynylpyridine ias.ac.in

| Method | Nucleophilicity (eV) |

| Method I | 0.56 |

| Method II | 1.65 |

This table presents the gas-phase global nucleophilicity values for 3-ethynylpyridine calculated by two different methods based on DFT/B3LYP/6-311G+(d,p) level of theory. ias.ac.in

Prediction of Spectroscopic Properties

DFT calculations are a valuable tool for predicting various spectroscopic properties, including vibrational and electronic spectra. mpg.de For 3-ethynylpyridine, theoretical calculations have been used to predict its infrared (IR) spectrum. nih.gov By calculating the vibrational frequencies, researchers can assign the experimentally observed absorption bands to specific molecular motions. For example, the characteristic C≡C stretching vibration in ethynylpyridines can be identified and its shift upon complex formation can be analyzed. nih.gov

In a study of weak hydrogen bonds, DFT calculations at the B3LYP/6-311++G(d,p) level were used to characterize the vibrational wavenumbers of 3-ethynylpyridine in complexes with trimethylphosphate and phenol (B47542). nih.gov The calculations helped to explain the observed frequency shifts of the C≡C stretching vibration upon hydrogen bonding. nih.gov

Mechanistic Pathways and Transition State Analysis

DFT is a powerful method for exploring the mechanisms of chemical reactions by locating and characterizing transition states. chemrxiv.orgnumberanalytics.com A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. numberanalytics.com By calculating the energies of reactants, products, and transition states, activation energies and reaction pathways can be determined.

While specific DFT studies on the mechanistic pathways involving solely 3-ethynylpyridine are not extensively detailed in the provided context, the general applicability of DFT for such analyses is well-established. For instance, in the broader context of ruthenium-catalyzed azide-alkyne cycloadditions, DFT calculations (B3LYP/6-31G*) have been used to optimize all possible reaction pathways, including intermediates and transition states. researchgate.net This type of analysis provides crucial insights into reaction feasibility and selectivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a model that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comwikipedia.org The interaction between the HOMO of one molecule and the LUMO of another is a key factor in many chemical reactions. wikipedia.org

The energies and shapes of the HOMO and LUMO of 3-ethynylpyridine can be calculated using computational methods. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org DFT calculations have been used to determine the HOMO-LUMO energy gap in complexes containing 3-ethynylpyridine, which can influence their electronic and photophysical properties. kaust.edu.sa A smaller HOMO-LUMO gap generally implies greater reactivity. numberanalytics.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

DFT calculations are also employed to study non-covalent intermolecular interactions, which are crucial in supramolecular chemistry and biological systems. libretexts.org For 3-ethynylpyridine, these interactions include hydrogen bonding and π-π stacking.

A study on weak hydrogen bonds formed by 3-ethynylpyridine with trimethylphosphate and phenol utilized DFT calculations (B3LYP/6-311++G(d,p)) to analyze the structure, stability, and electronic charge redistribution in the resulting complexes. nih.gov The calculations provided insights into the geometry of the hydrogen bonds and the changes in electronic charge distribution upon complex formation. nih.gov The study also determined association constants and enthalpy changes for these interactions. nih.gov In another study, a hydrogen bond between an ortho H-atom of 3-ethynylpyridine and the P=O group of trimethylphosphate was suggested by experimental data and verified by computational analysis. researchgate.net

Table 2: Association Constants and Enthalpy Changes for Hydrogen-Bonded Complexes of 3-Ethynylpyridine nih.gov

| Complexing Agent | Association Constant (K) (mol⁻¹ dm³) | Enthalpy Change (-ΔrH) (kJ mol⁻¹) |

| Trimethylphosphate | ~0.5-1.0 | ~6-8 |

| Phenol | ~20-40 | ~17-22 |

This table shows the experimentally determined association constants and enthalpy changes for the formation of hydrogen-bonded complexes between 3-ethynylpyridine and trimethylphosphate or phenol in C₂Cl₄ solution. nih.gov

Applications of 3 Ethynylpyridazine in Emerging Research Fields

Medicinal Chemistry and Pharmaceutical Sciences

The structural motifs present in 3-ethynylpyridazine make it a valuable building block in the design and synthesis of new pharmaceuticals. The pyridazine (B1198779) core is a known pharmacophore found in many biologically active compounds, while the ethynyl (B1212043) group offers a reactive handle for various chemical modifications, including the highly efficient "click" chemistry.

This compound as a Scaffold for Biologically Active Compounds

The pyridazine ring system is a recognized scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities. researchgate.net The incorporation of an ethynyl group at the 3-position creates a versatile scaffold for generating libraries of compounds for drug discovery. This scaffold combines the established biological relevance of the pyridazine core with the synthetic flexibility of the alkyne functionality. Pyridazine-containing compounds have been investigated for various therapeutic applications, including as anticancer, analgesic, anti-inflammatory, and antifungal agents. mdpi.com The ethynyl group allows for the facile introduction of various substituents and pharmacophores through reactions like Sonogashira coupling, which can be used to systematically explore the structure-activity relationships of new derivatives. For instance, starting from a core structure like this compound, modifications can be made to modulate properties such as potency and selectivity. In one study, structural modifications on a pyridazine scaffold, including substitutions on the ring, led to the development of potent and selective acetylcholinesterase (AChE) inhibitors. nih.gov This highlights the potential of using the this compound scaffold to design novel, highly functionalized compounds with desirable biological and pharmacokinetic properties. researchgate.net

Design and Synthesis of Drug Intermediates

The this compound moiety serves as a key intermediate in the synthesis of more complex drug candidates. Its ethynyl group is particularly useful for building molecular complexity through carbon-carbon bond-forming reactions. A common synthetic strategy involves the Sonogashira coupling reaction, where the terminal alkyne of this compound is coupled with an aryl or heteroaryl halide. rsc.orgfrontiersin.org This reaction is a cornerstone in the synthesis of conjugated systems often found in drug molecules.

For example, in the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors, a similar compound, 3-ethynylpyridine (B57287), was used as a crucial intermediate. rsc.org The synthesis involved a Sonogashira coupling reaction between 3-ethynylpyridine and an iodinated indazole derivative to create a key bond in the final inhibitor. rsc.org This same strategy is directly applicable to this compound for the synthesis of analogous kinase inhibitors or other targeted therapies. The general synthetic route often involves the initial preparation of a halogenated heterocyclic core, which is then coupled with this compound. Subsequent reactions can further modify the resulting structure to optimize its biological activity. rsc.orgfrontiersin.org

Table 1: Key Synthetic Reactions for Drug Intermediates

| Reaction Type | Reactants | Product Type | Relevance to this compound |

|---|---|---|---|

| Sonogashira Coupling | This compound, Aryl/Heteroaryl Halide | Aryl/Heteroaryl-substituted Ethynylpyridazines | Core reaction for building complex molecules and drug candidates. rsc.orgfrontiersin.org |

| Click Chemistry (CuAAC) | This compound, Organic Azide (B81097) | 1,2,3-Triazole-linked Pyridazines | Forms stable, biologically relevant triazole linkages for drug discovery. |

| Alkylation | 3-Ethynyl-pyrrolo[2,3-b]pyridine, Alkyl Halide | N-alkylated derivatives | A potential subsequent reaction after incorporating the ethynylpyridazine moiety to explore structural diversity. frontiersin.org |

Pyridazine-Ethynyl Click Adducts in Drug Discovery

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in drug discovery for its high efficiency, reliability, and biocompatibility. nih.gov This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining a terminal alkyne with an azide. The this compound molecule, with its terminal alkyne, is an ideal substrate for this reaction.

The resulting pyridazine-triazole conjugates are of significant interest in medicinal chemistry. The triazole ring is not just a simple linker; it is a rigid, aromatic, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions, often mimicking a peptide bond. academie-sciences.fr This makes it a valuable pharmacophore in its own right. By "clicking" this compound with various azide-containing fragments (such as sugars, peptides, or other small molecules), vast libraries of novel compounds can be rapidly synthesized and screened for biological activity. This modular approach has been successfully used to create compounds with anticancer and anti-Hepatitis B virus (HVB) activity. mdpi.com For example, the click reaction between an azido-nucleoside and an alkyne-theophylline derivative produced hybrid molecules with significant anticancer activity. mdpi.com Similarly, reacting this compound with biologically relevant azides could lead to new therapeutic agents. The click chemistry approach has also been employed to develop PROTACs (Proteolysis Targeting Chimeras), where a triazole linker connects a protein-binding molecule to an E3 ligase recruiter. rsc.org

Materials Science and Optoelectronics

The conjugated system formed by the pyridazine ring and the ethynyl group endows this compound derivatives with interesting photophysical and electronic properties. This has led to their exploration in the field of materials science, particularly for applications in optoelectronics.

Development of Fluorescent Materials based on Ethynylpyridazine Oligomers

Conjugated oligomers incorporating ethynylpyridazine units have been synthesized and shown to possess fluorescent properties. researchgate.net These materials are typically prepared using palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki reactions. researchgate.net The fluorescence arises from the extended π-conjugated system created by linking multiple pyridazine and ethynyl units.

The emission properties of these materials can be tuned by modifying the chemical structure of the oligomers. Some of these oligomers exhibit strong emission solvatochromism, indicating a highly polar emitting state characteristic of intramolecular charge transfer (ICT). researchgate.net The pyridazine moiety often acts as an electron-accepting unit within the molecule. researchgate.net By combining it with various electron-donating groups, researchers can design "push-pull" chromophores with specific optical properties. researchgate.net Some pyridazine-based materials have been shown to exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency organic light-emitting diodes (OLEDs). researchgate.net The development of such fluorescent materials is a growing area of research, with potential applications in sensors, bio-imaging, and electronic displays. mdpi.commdpi.com

Table 2: Photophysical Properties of an Ethynylpyridazine-based Oligomer

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

|---|---|---|---|

| Oligomer with Ethynylpyridazine unit | Data not specified | Fluorescent researchgate.net | Data not specified |

| General Pyridazine-based TADF Emitter | Data not specified | 534-609 nm | 10.9% researchgate.net |

Note: Specific data for a single this compound oligomer is often embedded within broader studies. The table reflects the general findings for the class of materials.

Liquid Crystalline Properties of Conjugated Ethynylpyridazine Derivatives

In addition to their fluorescence, certain conjugated oligomers containing ethynylpyridazine units display liquid crystalline properties. researchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for common technologies like liquid crystal displays (LCDs). researchgate.net The rigid, rod-like structure of conjugated ethynylpyridazine derivatives makes them candidates for forming mesophases, which are the hallmark of liquid crystals. researchgate.net

The liquid crystalline behavior of these materials is typically investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.netrsc.org These studies have revealed that some unsymmetrical diarylethyne molecules containing a pyridazine unit can form smectic liquid crystal phases. researchgate.net The specific type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable can be influenced by factors such as the length of terminal alkyl chains attached to the molecule. rsc.orgfrontiersin.org The development of new liquid crystalline materials with tailored properties is crucial for advancing display technology and exploring other applications like organic semiconductors and sensors. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Ethynylpyridine |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine |

| Acetylcholinesterase (AChE) |

| Polo-like kinase 4 (PLK4) |

| PROTACs (Proteolysis Targeting Chimeras) |

Future Perspectives and Research Directions for 3 Ethynylpyridazine

Exploration of Novel Synthetic Routes and Catalytic Systems

While Sonogashira cross-coupling is a well-established method for synthesizing ethynyl-substituted aza-heterocycles like 3-ethynylpyridine (B57287), future research is directed towards developing more efficient, sustainable, and versatile catalytic systems. ontosight.ai The exploration of novel synthetic pathways is critical for accessing 3-ethynylpyridazine and its derivatives under milder conditions and with greater functional group tolerance.

Key research directions include:

Alternative Metal Catalysis: While palladium is a common catalyst, systems based on other transition metals such as copper, gold, and ruthenium are gaining traction. researchgate.netnih.gov For instance, gold-catalyzed oxidative Sonogashira reactions of terminal alkynes with arylboronic acids have been developed, offering a complementary method for creating C-C bonds at room temperature. nih.gov Similarly, ruthenium-catalyzed reactions, like azide-alkyne cycloadditions (RuAAC), present opportunities for creating complex heterocyclic systems from simple precursors in one pot. Investigating these metals for this compound synthesis could lead to new reactivity and selectivity profiles.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, scalability, and reaction control. The synthesis of pyrazoles from 3-ethynylpyridine has been successfully demonstrated using continuous-flow 1,3-dipolar cycloaddition, achieving good yields in short reaction times. mdpi.com Adapting and optimizing flow chemistry for the primary synthesis of this compound and its subsequent derivatization represents a promising avenue for industrial-scale production.

Greener Synthetic Methods: Future efforts will likely focus on developing syntheses that utilize more environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and catalyst systems that can be easily recovered and reused. mdpi.com The use of supported catalysts, for example, copper supported on silica, has proven effective for cycloaddition reactions in both batch and flow formats, simplifying product purification and catalyst recycling. rsc.org

Table 1: Emerging Catalytic Systems for Pyridine/Pyridazine (B1198779) Alkynylation and Derivatization

| Catalytic System | Reaction Type | Potential Advantages | Reference(s) |

|---|---|---|---|

| Gold (Au) Catalysis | Oxidative Sonogashira Coupling | Mild room temperature conditions, complementary to Pd-catalyzed methods. | nih.gov |

| Ruthenium (Ru) Catalysis | Azide-Alkyne Cycloaddition | High efficiency for creating 1,5-disubstituted triazoles from alkynes. | |

| Copper (Cu) on Silica | Dipolar Cycloaddition | Heterogeneous catalysis enables easy separation and potential for continuous flow. | rsc.org |

| Cobalt (Co) Metalloligand | Hydrosilylation | Provides access to β-(E)-vinylsilanes with high selectivity. | chinesechemsoc.org |

Advanced Mechanistic Studies on Reactivity Profiles

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is essential for predicting its behavior and designing rational synthetic strategies. The electronic properties of the pyridazine ring significantly influence the reactivity of the ethynyl (B1212043) substituent, making it a fascinating subject for mechanistic investigation.

Future research should focus on:

Nucleophilic Addition Mechanisms: Studies on the hydrohalogenation of isomeric ethynylpyridines have revealed the crucial role of the nitrogen atom's position. acs.org While 2- and 4-ethynylpyridine (B1298661) undergo hydrochlorination, 3-ethynylpyridine was found to be inert under the studied conditions, highlighting how the proximity and electronic influence of the ring nitrogen(s) dictate the electrophilicity of the alkyne. acs.org Detailed kinetic and computational studies on this compound could elucidate the factors governing its susceptibility to nucleophilic attack.

Cycloaddition Reactions: this compound is an excellent substrate for cycloaddition reactions, leading to the formation of fused heterocyclic systems. mdpi.com For example, copper-catalyzed [3+2] cycloaddition between 3,6-diethynylpyridazine (B1419759) and azides has been used to synthesize 3,6-bis(4-triazolyl)pyridazines. mdpi.com Advanced mechanistic studies, potentially using in-situ spectroscopy, could clarify the precise roles of the catalyst and substrate in determining the regioselectivity and efficiency of these transformations.

Metal-Catalyzed Couplings: The mechanism of gold-catalyzed oxidative couplings has been probed through stoichiometric experiments with reaction intermediates, providing valuable clues about the catalytic cycle. nih.gov Similar detailed studies on palladium, copper, or other metal-catalyzed reactions involving this compound would be invaluable for optimizing reaction conditions and expanding their scope.

Table 2: Reactivity Profiles of Ethynyl-Aza-Heterocycles and Areas for Mechanistic Study

| Reaction Type | Key Findings for Isomers/Analogs | Future Research Direction for this compound | Reference(s) |

|---|---|---|---|

| Hydrohalogenation | 3-Ethynylpyridine is inert compared to 2- and 4-isomers due to electronic effects. acs.org | Investigate conditions (e.g., stronger acids, catalysts) to overcome inertness and study the mechanism of activation. | acs.org |

| [3+2] Cycloaddition | Used to synthesize triazolyl-pyridazines; reaction is regioselective. mdpi.com | Elucidate the transition states and intermediates to understand the origins of regioselectivity. | mdpi.com |

Computational Design of Functional this compound Derivatives

Computational chemistry offers powerful tools for accelerating the discovery of novel molecules with tailored properties. By modeling the electronic structure and potential interactions of this compound derivatives, researchers can predict their functionality before undertaking extensive synthetic work. nih.govnih.gov

Future research in this area should involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the reactivity descriptors of this compound derivatives. nih.gov By calculating parameters such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity, researchers can predict the most reactive sites on the molecule and how different substituents will modulate its behavior in chemical reactions. nih.govtjnpr.org

Structure-Based Drug Design: For applications in medicinal chemistry, computational docking can be used to model the binding of this compound-based ligands to biological targets like protein kinases or viral enzymes. This approach allows for the rational design of potent and selective inhibitors, as has been successfully demonstrated for other heterocyclic scaffolds. nih.gov

Materials Property Prediction: In materials science, computational methods can predict the optical and electronic properties of polymers or supramolecular assemblies containing this compound units. This can guide the synthesis of novel organic semiconductors, fluorescent probes, or other functional materials. mdpi.com The design of halogen-bonded cocrystals, for instance, can be aided by computational analysis of intermolecular interactions. acs.org

Table 3: Computational Methods for Designing this compound Derivatives

| Computational Method | Application | Predicted Properties | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | HOMO/LUMO energies, electrostatic potential, chemical hardness, electrophilicity. | nih.govtjnpr.org |

| Molecular Docking | Drug Discovery | Binding affinity and mode, ligand-protein interactions. | nih.gov |

| Molecular Dynamics (MD) Simulation | Drug/Material Stability | Stability of ligand-protein complexes, conformational changes over time. | nih.gov |

Diversification of Applications in Bio- and Material Sciences

The true potential of this compound lies in its application as a versatile building block for constructing complex, functional molecules. Its unique structure makes it a candidate for a wide range of uses in both biological and materials contexts. ontosight.ai

Promising areas for future application include:

Medicinal Chemistry: The pyridazine core is a well-known pharmacophore, and the ethynyl group serves as a versatile synthetic handle for introducing further molecular diversity. Derivatives of this compound can be explored as scaffolds for novel therapeutic agents. For example, 3-alkynyl-7-aza-indoles, synthesized using 3-ethynylpyridine, have been evaluated as broad-spectrum antiviral agents. frontiersin.org Similar strategies can be applied to generate libraries of this compound derivatives for screening against various diseases.

Supramolecular Chemistry and Crystal Engineering: The nitrogen atoms of the pyridazine ring and the π-system of the alkyne can participate in non-covalent interactions such as hydrogen bonding and halogen bonding. researchgate.net This makes this compound an attractive component for designing complex supramolecular architectures, including organic frameworks and cocrystals with specific topologies and functions. researchgate.netacs.org

Materials Science: The incorporation of this compound into conjugated polymers or macrocycles could lead to novel organic electronic materials. The electron-deficient nature of the pyridazine ring can be harnessed to create n-type semiconductors, which are essential components for organic electronic devices. mdpi.com Furthermore, the alkyne group is a key participant in "click chemistry," allowing for the efficient construction of complex materials and bioconjugates under mild conditions. organic-chemistry.orgtcichemicals.com

Table 4: Potential Applications of this compound Derivatives

| Field | Application Area | Type of Derivative/Construct | Key Features | Reference(s) |

|---|---|---|---|---|

| Medicinal Chemistry | Antiviral Agents | 7-Aza-indole derivatives | Core scaffold for broad-spectrum activity. | frontiersin.org |

| Medicinal Chemistry | Kinase Inhibitors | Custom-designed ligands | Scaffold for targeting ATP-binding sites. | nih.gov |

| Materials Science | n-Type Semiconductors | Conjugated polymers/oligomers | Electron-deficient pyridazine core promotes electron transport. | mdpi.com |

| Supramolecular Chemistry | Halogen-Bonded Cocrystals | Complexes with di-iodo compounds | Controlled self-assembly into predictable architectures. | acs.org |

Q & A

Q. What are the established synthetic routes for 3-Ethynylpyridazine, and how can reproducibility be ensured?

Methodological Answer: Common synthetic routes involve Sonogashira coupling between pyridazine derivatives and terminal alkynes, or deprotection of protected ethynyl intermediates. To ensure reproducibility, document reaction conditions (e.g., catalyst loading, temperature, solvent purity) meticulously. For example, analogous protocols for pyridazine derivatives emphasize Pd/Cu catalysts under inert atmospheres . Validate intermediates via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), referencing standards from authoritative databases like NIST .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are standard for verifying molecular structure. Compare observed spectral peaks (e.g., alkyne C≡C stretch at ~2100 cm⁻¹ in FTIR) against NIST reference data . For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, ensuring calibration against certified reference materials.

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The ethynyl group enables click chemistry for bioconjugation, making it valuable in synthesizing targeted drug candidates. For instance, it can serve as a precursor for triazolo-pyridazine hybrids, analogous to bioactive pyrrolopyrazine derivatives . Design assays to evaluate kinase inhibition or receptor binding, incorporating positive/negative controls and dose-response curves to validate specificity .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in complex reactions?